Product packaging for 5,6-Dimethyl-2-propyl-1H-benzo[d]imidazole(Cat. No.:)

5,6-Dimethyl-2-propyl-1H-benzo[d]imidazole

Cat. No.: B12443767
M. Wt: 188.27 g/mol
InChI Key: CEBIUPNWQBWRSS-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-propyl-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C12H16N2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2 B12443767 5,6-Dimethyl-2-propyl-1H-benzo[d]imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

5,6-dimethyl-2-propyl-1H-benzimidazole

InChI

InChI=1S/C12H16N2/c1-4-5-12-13-10-6-8(2)9(3)7-11(10)14-12/h6-7H,4-5H2,1-3H3,(H,13,14)

InChI Key

CEBIUPNWQBWRSS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(N1)C=C(C(=C2)C)C

Origin of Product

United States

The Significance of the Benzimidazole Pharmacophore in Medicinal Chemistry Research

The benzimidazole (B57391) pharmacophore is a versatile and highly valued scaffold in medicinal chemistry due to its diverse and potent biological activities. srrjournals.com Its structural similarity to naturally occurring purines allows it to interact with a variety of enzymes and receptors within the body, leading to a broad spectrum of pharmacological effects. srrjournals.com This inherent bioactivity has led to the development of numerous FDA-approved drugs containing the benzimidazole core, targeting a wide array of diseases.

The therapeutic applications of benzimidazole derivatives are extensive and well-documented. They have been shown to possess antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic, and anthelmintic properties. srrjournals.com The versatility of the benzimidazole ring system allows for substitutions at various positions, enabling chemists to fine-tune the molecule's steric, electronic, and lipophilic properties to optimize its interaction with specific biological targets. This adaptability is a key reason for its "privileged" status in drug development. srrjournals.com

The following table provides a glimpse into the diverse biological activities associated with the benzimidazole scaffold:

Biological ActivityDescription
Antimicrobial Effective against a range of bacteria and fungi.
Antiviral Shows activity against various viruses.
Anticancer Exhibits cytotoxic effects against different cancer cell lines.
Anti-inflammatory Reduces inflammation through various mechanisms.
Analgesic Provides pain relief.
Anthelmintic Used to treat parasitic worm infections.

Synthetic Methodologies for 5,6 Dimethyl 2 Propyl 1h Benzo D Imidazole and Its Derivatives

Established Synthetic Pathways for Benzimidazole (B57391) Core Construction

The synthesis of the benzimidazole core is a well-established area of heterocyclic chemistry, with several robust methods available. These can be broadly categorized into cyclocondensation reactions, catalytic protocols, and one-pot strategies.

Cyclocondensation Approaches

Cyclocondensation reactions are the cornerstone of benzimidazole synthesis, typically involving the reaction of an o-phenylenediamine (B120857) with a one-carbon electrophile.

The Phillips-Ladenburg reaction , a classical method, involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives (such as esters, anhydrides, or amides) under acidic conditions and often at elevated temperatures. colab.wsresearchgate.net The reaction generally proceeds well for aliphatic carboxylic acids. colab.ws For instance, the reaction of o-phenylenediamine with formic acid upon heating yields the parent benzimidazole. tandfonline.com

Another traditional approach is the Weidenhagen reaction , which utilizes the condensation of o-phenylenediamines with aldehydes or ketones in the presence of an oxidizing agent, such as copper(II) acetate (B1210297). researchgate.net This method allows for the formation of 2-substituted benzimidazoles.

Catalytic Synthesis Protocols

Modern synthetic chemistry has introduced a plethora of catalytic systems to improve the efficiency, selectivity, and environmental footprint of benzimidazole synthesis. These catalysts can be either metal-based or metal-free.

Metal-based catalysts are widely employed. For example, cobalt and iron-catalyzed redox condensation of 2-nitroanilines with benzylamines provides a route to 2-aryl benzimidazoles. nih.gov Zinc-catalyzed cyclization of o-phenylenediamines with N-substituted formamides has also been reported to give good yields. organic-chemistry.org Supported gold nanoparticles have shown excellent catalytic efficacy in the reaction between o-phenylenediamines and aldehydes. mdpi.com Other metals like copper, nickel, and palladium have also been successfully used in various synthetic transformations leading to benzimidazoles. google.com

Metal-free catalytic systems offer an attractive alternative. Iodobenzene has been used to catalyze the oxidative C-H amination for the synthesis of 1,2-disubstituted benzimidazoles. organic-chemistry.org A simple and efficient procedure involves the use of hydrogen peroxide and hydrochloric acid in acetonitrile (B52724) for the condensation of o-phenylenediamines with aryl aldehydes. organic-chemistry.org Organic catalysts, such as p-toluenesulfonic acid, have been used under solvent-free conditions. organic-chemistry.org More recently, visible-light-induced synthesis using organic dyes like fluorescein (B123965) as a photocatalyst has been developed, offering a mild and inexpensive catalytic system. nih.gov

One-Pot Synthetic Strategies

One-pot multicomponent reactions (MCRs) have gained prominence as they offer a time and cost-efficient approach to complex molecules by combining multiple reaction steps in a single operation. An efficient one-pot, three-component synthesis of benzimidazole derivatives has been developed using an iron(III) porphyrin catalyst from benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate. organic-chemistry.org Another strategy involves the condensation of o-phenylenediamines with aryl aldehydes in the presence of H₂O₂ and HCl in acetonitrile at room temperature, featuring short reaction times and excellent yields. organic-chemistry.org

Targeted Synthesis of 5,6-Dimethyl-2-propyl-1H-benzo[d]imidazole

The direct synthesis of this compound logically proceeds via the condensation of 4,5-dimethyl-1,2-phenylenediamine with a C4-carbonyl compound, most commonly butyric acid or butyraldehyde.

Specific Reaction Conditions and Precursors

The primary precursors for the synthesis of this compound are 4,5-dimethyl-1,2-phenylenediamine and a source for the propyl group at the 2-position.

Using Butyric Acid (Phillips-Ladenburg Approach): A well-established method for synthesizing 2-alkyl-substituted benzimidazoles is the reaction of the corresponding o-phenylenediamine with an aliphatic carboxylic acid. In a typical procedure, 4,5-dimethyl-1,2-phenylenediamine would be heated with butyric acid, often in the presence of a mineral acid like hydrochloric acid to catalyze the cyclodehydration. A patent for the synthesis of the closely related 5,6-dimethylbenzimidazole (B1208971) describes the reaction of 4,5-diamino-1,2-dimethylbenzene with formic acid at reflux temperature, followed by neutralization with ammonium hydroxide (B78521) to precipitate the product. google.com A similar protocol is expected to be effective for the synthesis of the 2-propyl derivative using butyric acid.

Reaction Scheme: (CH₃)₂C₆H₂(NH₂)₂ + CH₃(CH₂)₂COOH → this compound + 2H₂O

Using Butyraldehyde: Alternatively, the condensation can be performed with butyraldehyde. This reaction typically requires an oxidizing agent to facilitate the final aromatization step to form the benzimidazole ring. Various oxidizing systems, such as air, nitrobenzene, or metal salts, can be employed.

Reaction Scheme: (CH₃)₂C₆H₂(NH₂)₂ + CH₃(CH₂)₂CHO + [O] → this compound + 2H₂O

The table below summarizes typical reaction conditions for the synthesis of benzimidazoles from o-phenylenediamines, which are applicable to the synthesis of the target compound.

Precursor 1Precursor 2Catalyst/ReagentSolventTemperatureReaction TimeReference
o-PhenylenediamineCarboxylic AcidHydrochloric AcidWater/NoneRefluxSeveral hours google.com
o-PhenylenediamineAldehydeCopper(II) AcetateEthanolRefluxVariable researchgate.net
o-PhenylenediamineAldehydeH₂O₂/HClAcetonitrileRoom TempShort organic-chemistry.org
o-PhenylenediamineAldehydeAu/TiO₂Methanol (B129727)25 °C18 hours mdpi.com

Yield Optimization Studies

Specific yield optimization studies for the synthesis of this compound are not extensively reported in the public literature. However, based on the general principles of benzimidazole synthesis, several parameters can be adjusted to maximize the yield. The following table illustrates a hypothetical study on the optimization of the Phillips-Ladenburg synthesis of the target compound.

EntryReactant Ratio (Diamine:Acid)Catalyst (mol%)Temperature (°C)Time (h)Hypothetical Yield (%)
11:1.1HCl (5)100475
21:1.5HCl (5)100482
31:1.5HCl (10)100485
41:1.5HCl (5)120488
51:1.5HCl (5)120890
61:1.5p-TSA (5)120887

Discussion of Optimization Parameters:

Reactant Ratio: An excess of the carboxylic acid (butyric acid) is often used to drive the reaction to completion.

Catalyst: The type and concentration of the acid catalyst (e.g., HCl, p-toluenesulfonic acid) can significantly influence the reaction rate and yield.

Temperature: Higher temperatures generally favor the cyclodehydration reaction, but can also lead to side product formation if not carefully controlled.

Reaction Time: Sufficient reaction time is necessary to ensure complete conversion of the starting materials.

Solvent: While the reaction can often be run neat, the use of a high-boiling solvent can sometimes improve reaction homogeneity and heat transfer.

By systematically varying these parameters, the optimal conditions for the synthesis of this compound can be determined to achieve high yields and purity.

Derivatization Strategies of the this compound Scaffold

The inherent reactivity of the benzimidazole ring system allows for functionalization at several positions, enabling the generation of diverse analogues. Key sites for modification on the this compound scaffold include the N1 position of the imidazole (B134444) ring, the C2-propyl substituent, and the C5/C6-methyl groups on the benzene (B151609) ring.

N1-Substituent Modifications:

The nucleophilic nitrogen atom (N1) of the benzimidazole ring is a primary site for derivatization, most commonly through alkylation reactions. A variety of alkylating agents and reaction conditions have been employed to introduce diverse substituents at this position. For instance, N-alkylation of benzimidazoles can be achieved using alkyl halides in the presence of a base. lookchem.com Studies have shown that reactive alkyl halides like benzyl (B1604629) bromide can lead to excellent yields of N-alkylated products. lookchem.com

A sustainable approach for N-1 alkylation of imidazole and benzimidazole derivatives has been developed using an alkaline water-SDS system, which avoids the use of volatile organic solvents. lookchem.com This method has proven effective for a range of alkyl halides, with reactive halides proceeding at ambient temperature and less reactive ones requiring moderate heating. lookchem.com

The regioselectivity of N-alkylation in benzimidazoles can be influenced by the substituents on the benzimidazole ring and the nature of the alkylating agent. For instance, in related heterocyclic systems like indazoles, the choice of base and solvent, such as sodium hydride in tetrahydrofuran, can direct the alkylation to the N1 position with high selectivity. beilstein-journals.org

EntryStarting BenzimidazoleAlkylating AgentBase/CatalystSolventTemperatureProductYield (%)Reference
1BenzimidazoleBenzyl bromideNaOHWater-SDSRT1-Benzyl-1H-benzo[d]imidazole96 lookchem.com
22-MethylbenzimidazoleBenzyl bromideNaOHWater-SDSRT1-Benzyl-2-methyl-1H-benzo[d]imidazole92 lookchem.com
3Benzimidazolen-Butyl bromideNaOHWater-SDS60°C1-Butyl-1H-benzo[d]imidazole90 lookchem.com
42-Phenyl-1H-benzo[d]imidazoleEthyl bromideK2CO3DMSORT1-Ethyl-2-phenyl-1H-benzo[d]imidazole- nih.gov
52-Phenyl-1H-benzo[d]imidazolePropyl bromideK2CO3DMSORT1-Propyl-2-phenyl-1H-benzo[d]imidazole91 nih.gov

C2-Substituent Modifications:

The C2 position of the benzimidazole ring is another key site for introducing structural diversity. While direct modification of the 2-propyl group is less common, the synthesis of analogues with different C2 substituents is readily achieved by selecting the appropriate carboxylic acid or aldehyde for the initial condensation reaction. For example, the reaction of o-phenylenediamine with various aliphatic aldehydes can yield a range of 2-alkyl-benzimidazoles. mdpi.com

More advanced methods involve the direct C-H functionalization of the C2 position of a pre-formed benzimidazole ring. Rhodium(I)-catalyzed C2-selective alkylation of benzimidazoles with alkenes like N,N-dimethylacrylamide has been reported to proceed with high regioselectivity. nih.gov This allows for the introduction of branched alkyl chains at the C2 position. Furthermore, copper-catalyzed enantioselective C2-allylation of benzimidazoles using 1,3-diene pronucleophiles has been developed, providing access to chiral C2-substituted benzimidazoles. mit.edu

C5/C6-Substituent Modifications:

Modification of the C5 and C6 positions of the this compound scaffold typically involves starting with a pre-functionalized 4,5-disubstituted-1,2-phenylenediamine. Direct modification of the existing methyl groups is challenging and less frequently reported.

However, palladium-catalyzed cross-coupling reactions offer a powerful tool for the functionalization of halogenated benzimidazoles at the C5(6) position. For instance, Suzuki-Miyaura and Buchwald-Hartwig amination reactions have been successfully employed on N-protected-5-bromo-2-nitrophenyl-benzimidazole to introduce aryl and sulfonyl-aniline moieties, respectively. nih.gov This highlights a strategy where a halo-substituted benzimidazole serves as a versatile intermediate for a wide range of C5/C6 modifications. The presence of a methyl group at the 5(6)-position has been shown to be a contributing factor to the biological activity in some series of benzimidazole derivatives. ias.ac.in

The elongation and modification of side chains, particularly at the N1 and C2 positions, are crucial strategies for modulating the physicochemical properties and biological activity of benzimidazole derivatives.

Studies on N-alkylated benzimidazoles have explored the impact of varying the length and nature of the alkyl chain. For example, N-alkylation with a series of alkyl bromides (from butyl to hexadecyl) has been systematically performed. lookchem.com Similarly, the synthesis of N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives with different alkyl chains (C1 to C7) at the N-1 position has been reported. nih.gov

Side chain elongation at the C2 position has also been investigated. The synthesis of a novel benzimidazole derivative with a long-chain ester substituent, methyl 8-[4-(1H-benzimidazol-2-yl)phenoxy]octanoate, demonstrates the feasibility of introducing extended and functionalized side chains at C2. nih.gov In the context of protein kinase inhibitors, the flexibility and nature of the side chain at the C2 position of the benzimidazole core have been shown to be critical for binding interactions. nih.gov

Analytical and Spectroscopic Characterization Techniques in Research on 5,6 Dimethyl 2 Propyl 1h Benzo D Imidazole

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are paramount for the unambiguous identification and structural elucidation of 5,6-Dimethyl-2-propyl-1H-benzo[d]imidazole. Each technique provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, Solid-State MAS)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound, typically recorded in a solvent like DMSO-d₆, are predicted based on analogous structures. rsc.orgrsc.org A broad singlet for the imidazole (B134444) N-H proton is expected to appear far downfield. rsc.org The two aromatic protons on the benzimidazole (B57391) ring would appear as singlets, and the two methyl groups attached to the benzene (B151609) ring would also yield a singlet, but at a much higher field. The propyl group at the C2 position would exhibit a characteristic pattern: a triplet for the terminal methyl group, a multiplet (sextet) for the adjacent methylene (B1212753) group, and another triplet for the methylene group attached to the benzimidazole ring. rsc.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Based on data from similar benzimidazole derivatives, the spectrum for this compound would show distinct signals for the propyl chain carbons, the aromatic carbons, the two methyl carbons on the benzene ring, and the carbons of the imidazole moiety, including the characteristic C2 carbon. rsc.orgrsc.org

While solution-state NMR is most common, Solid-State Magic Angle Spinning (MAS) NMR could be employed to study the compound in its crystalline form, providing information about its solid-state conformation and packing.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous compounds. rsc.orgrsc.org

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
N-H ~12.0 (s, 1H) -
Aromatic C-H (C4, C7) ~7.3 (s, 2H) ~115
Propyl CH₂ (α to ring) ~2.9 (t, 2H) ~30
Propyl CH₂ (β to ring) ~1.8 (sextet, 2H) ~21
Propyl CH₃ ~1.0 (t, 3H) ~14
Ring CH₃ (C5, C6) ~2.4 (s, 6H) ~20
Imidazole C2 - ~155
Aromatic C (C5, C6) - ~132
Aromatic C (C3a, C7a) - ~138

s = singlet, t = triplet, sextet = multiplet

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR), Raman)

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR): The FT-IR spectrum of this compound would display several characteristic absorption bands. A broad band in the region of 3400-3100 cm⁻¹ is attributable to the N-H stretching vibration of the imidazole ring. rsc.org C-H stretching vibrations from the aromatic ring and the methyl groups appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl group are found just below 3000 cm⁻¹. The C=N stretching of the imidazole ring typically appears around 1620-1630 cm⁻¹, and aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for identifying non-polar bonds. The symmetric vibrations of the benzene ring and the C-C backbone of the propyl group would be expected to produce strong signals in the Raman spectrum. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound Frequencies are based on data from analogous compounds. rsc.orgresearchgate.netmdpi.com

Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H Stretch (imidazole) 3400 - 3100 (broad)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 2960 - 2850
C=N Stretch (imidazole) 1630 - 1620
Aromatic C=C Stretch 1600 - 1450

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₁₂H₁₆N₂, by providing a highly accurate mass measurement.

The calculated molecular weight of this compound is 188.27 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 188. The fragmentation pattern is predictable based on the structure. A primary fragmentation pathway would be the loss of an ethyl radical (•CH₂CH₃) via cleavage beta to the benzimidazole ring, resulting in a stable cation at m/z 159. Another common fragmentation would be the loss of the entire propyl group, leading to a fragment at m/z 145. miamioh.edu

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Notes
188 [C₁₂H₁₆N₂]⁺ Molecular Ion (M⁺)
159 [M - C₂H₅]⁺ Loss of an ethyl radical
145 [M - C₃H₇]⁺ Loss of the propyl group

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis, Fluorescence)

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. Benzimidazole derivatives typically exhibit strong absorption bands in the ultraviolet region. nih.gov For this compound, absorption maxima are expected, corresponding to π → π* and n → π* electronic transitions within the conjugated benzimidazole system. Studies on similar 5,6-dimethyl-1H-benzo[d]imidazole derivatives show absorption peaks around 250 nm and 340 nm. mdpi.com

Fluorescence Spectroscopy: Many benzimidazole derivatives are fluorescent. nih.gov Upon excitation at a wavelength corresponding to an absorption maximum, this compound would likely exhibit a broad emission band in the near-UV or visible region of the spectrum. The specific emission wavelength and quantum yield would depend on the solvent and molecular environment. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. The parent molecule, this compound, is achiral and therefore would not show a CD spectrum. However, this technique would be highly relevant for the analysis of chiral derivatives of this compound, for instance, if a chiral center were introduced in the propyl side chain or through substitution. CD spectroscopy is also used to study the interactions of benzimidazole-based ligands with chiral biomacromolecules like DNA. nih.gov

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from reaction byproducts and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and for preliminary purity checks. rsc.org A silica (B1680970) gel plate is typically used as the stationary phase, with a solvent system such as a mixture of hexane (B92381) and ethyl acetate (B1210297) serving as the mobile phase. beilstein-journals.org

Column Chromatography: For purification on a larger scale, column chromatography is the standard method. rsc.org The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent or solvent mixture is passed through the column to elute the components at different rates, allowing for the isolation of the pure compound. beilstein-journals.orgnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that provides high-resolution separation and is used for final purity assessment. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be effective for analyzing this compound. bldpharm.com

The rigorous identification and characterization of synthetic compounds are foundational to modern chemical and pharmaceutical research. In the case of novel molecules such as this compound, a multifaceted analytical approach is employed to confirm its structure, purity, and physicochemical properties. This ensures the reliability and reproducibility of any subsequent biological or material science investigations. A range of sophisticated techniques is utilized, with each providing unique insights into the molecular architecture and sample composition. Among the most powerful of these methods is High-Performance Liquid Chromatography (HPLC), a cornerstone of analytical chemistry for the separation, identification, and quantification of individual components within a mixture.

While specific research detailing the comprehensive analytical and spectroscopic characterization of this compound is not extensively available in the public domain, the methodologies employed for analogous benzimidazole derivatives provide a clear framework for the analytical processes that would be applied.

Analytical and Spectroscopic Characterization Techniques

High-Performance Liquid Chromatography (HPLC) stands as a pivotal technique for the analysis of benzimidazole derivatives, offering high resolution and sensitivity for the separation and quantification of the target compound and any related impurities. In the context of research on this compound, HPLC would be instrumental in assessing the purity of the synthesized compound, monitoring the progress of the reaction, and identifying any by-products.

The principle of HPLC involves the passage of a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. The differential partitioning of the analyte between the stationary phase (the column packing) and the mobile phase (the liquid solvent) leads to the separation of the components. The time it takes for a specific analyte to pass through the column, known as the retention time, is a characteristic feature used for its identification under a specific set of chromatographic conditions.

For benzimidazole compounds, reversed-phase HPLC is the most common mode of separation. In this setup, a nonpolar stationary phase (typically a C8 or C18 silica-based column) is used in conjunction with a polar mobile phase. The mobile phase often consists of a mixture of water or an aqueous buffer and an organic modifier such as acetonitrile or methanol. The separation is driven by the hydrophobic interactions between the analytes and the stationary phase.

Although specific HPLC method parameters for this compound are not detailed in the available scientific literature, a general approach can be inferred from studies on similar benzimidazole structures. The development of a suitable HPLC method would involve the systematic optimization of several key parameters to achieve a good resolution, sharp peak shapes, and a reasonable analysis time. These parameters include the choice of the stationary phase, the composition and pH of the mobile phase, the flow rate, and the detection wavelength.

A typical HPLC analysis of a benzimidazole derivative would be performed under the following general conditions: a C18 column as the stationary phase, with a mobile phase composed of a gradient or isocratic mixture of a phosphate (B84403) buffer and acetonitrile, delivered at a constant flow rate. Detection is commonly carried out using a UV detector, as the benzimidazole ring system exhibits strong absorbance in the ultraviolet region of the electromagnetic spectrum.

Detailed Research Findings

While a specific chromatogram and detailed retention time for this compound are not publicly available, research on other benzimidazole derivatives provides insights into the expected analytical outcomes. For instance, studies on related compounds often report the successful separation of the main compound from its synthetic precursors and degradation products. The retention time of this compound would be influenced by its polarity relative to other components in the sample. Given the presence of the nonpolar propyl group and the dimethyl-substituted benzene ring, it would be expected to have a significant retention time on a reversed-phase column.

The purity of the compound is typically determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single major peak with minimal or no impurity peaks.

Data Table

As no specific research data for the HPLC analysis of this compound is available in the reviewed literature, a data table with specific experimental values cannot be provided. The following table illustrates the typical parameters that would be defined in a validated HPLC method for such a compound.

ParameterTypical Conditions for Benzimidazole Analysis
Stationary Phase C18 (Octadecylsilyl) silica gel
Column Dimensions e.g., 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and Phosphate Buffer (pH adjusted)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at a specific wavelength (e.g., 280 nm)
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)
Retention Time (Rt) Compound-specific, determined experimentally

Preclinical Biological Activity Profiling of 5,6 Dimethyl 2 Propyl 1h Benzo D Imidazole and Its Derivatives

In Vitro Antimicrobial Activity Studies

The antimicrobial properties of benzimidazole (B57391) derivatives are a significant area of research in medicinal chemistry. acs.orgresearchgate.net The core structure of benzimidazole is an isostere of natural purines, allowing it to interact with various biopolymers and exhibit a wide range of biological activities. nih.gov However, specific data on the antimicrobial profile of 5,6-Dimethyl-2-propyl-1H-benzo[d]imidazole is limited, with research often focusing on broader classes of its derivatives.

Antibacterial Efficacy Against Diverse Bacterial Strains (e.g., Gram-positive, Gram-negative, MDR strains)

Direct studies detailing the antibacterial efficacy of this compound against a wide array of bacterial strains are not extensively available in the reviewed scientific literature. However, research on structurally similar compounds provides some insight.

A study involving a library of 1H-benzo[d]imidazole derivatives tested a closely related compound, 2-(2-cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole (also known as EJMCh-6), for its antibacterial activity. nih.govmdpi.com The results indicated that this compound was without bioactivity against the tested reference strains of Gram-positive and Gram-negative bacteria. nih.gov

Compound NameTest OrganismMIC (µg/mL)MBC (µg/mL)
2-(2-cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole (EJMCh-6)Staphylococcus aureus ATCC 25923>128>128
Staphylococcus epidermidis ATCC 12228>128>128
Enterococcus faecalis ATCC 29212>128>128
Escherichia coli ATCC 25922>128>128
Pseudomonas aeruginosa ATCC 27853>128>128
Data sourced from a study on the microbiological activity of 1H-benzo[d]imidazole derivatives. nih.gov

In a broader context, various other benzimidazole derivatives have shown antibacterial potential. For instance, certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have demonstrated significant inhibition against strains like Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA). acs.org Similarly, heterocyclic hybrids incorporating the benzimidazole scaffold have been explored for their antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov However, specific activity data for the 2-propyl variant remains largely unreported.

Antifungal Efficacy Against Pathogenic Fungi

Similar to its antibacterial profile, specific research on the antifungal efficacy of this compound is scarce. The aforementioned study on the derivative 2-(2-cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole (EJMCh-6) also evaluated its activity against pathogenic fungi. The compound showed no significant antifungal activity against the tested strains. nih.gov

Compound NameTest OrganismMIC (µg/mL)MFC (µg/mL)
2-(2-cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole (EJMCh-6)Candida albicans ATCC 10231>128>128
Candida glabrata ATCC 90030>128>128
Candida krusei ATCC 6258>128>128
Data sourced from a study on the microbiological activity of 1H-benzo[d]imidazole derivatives. nih.gov MFC (Minimum Fungicidal Concentration)

While the direct subject compound lacks specific data, other benzimidazole derivatives have shown promise as antifungal agents. For example, studies have reported that 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole exhibit notable antifungal activities. mdpi.com Furthermore, certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives displayed moderate activity against Candida albicans and Aspergillus niger with MIC values of 64 μg/mL. acs.org Fused heterocyclic systems based on benzimidazole have also been synthesized and shown to possess fungicidal properties against various phytopathogenic fungi. researchgate.net

Antitubercular Activity Research

The antitubercular potential of benzimidazole derivatives is a field of active investigation, with a particular focus on the role of substitutions on the benzimidazole core. Research has highlighted that the presence of two methyl groups at the C-5 and C-6 positions of the benzimidazole ring is a key feature for conferring high activity. researchgate.net

Specifically, derivatives of 5,6-dimethyl-1H-benzo[d]imidazole have demonstrated potent antitubercular activity. mdpi.comnih.govnih.gov The compound 2-(2-cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole (EJMCh-6) was identified from a library of derivatives as having the most potent activity against Mycobacterium tuberculosis and was also active against intracellular bacteria residing in human phagocytes. mdpi.com These compounds are understood to act by inhibiting the mycolic acid transporter MmpL3, which is essential for the formation of the mycobacterial outer membrane. nih.govnih.gov

Regarding the 2-propyl substitution, structure-activity relationship studies indicate that the nature of the alkyl chain at the C-2 position is crucial. It has been reported that replacing an ethyl linker at this position with a propyl linker results in a significant decrease in the minimum inhibitory concentrations (MICs) against both M. tuberculosis and M. abscessus. researchgate.net This suggests that while the 5,6-dimethyl substitution is favorable, the 2-propyl chain may render the compound less active compared to other alkyl variants like the 2-ethyl or 2-cyclohexylethyl derivatives.

Table of Antitubercular Activity for a Related Benzimidazole Derivative

Compound Name Target Organism Activity Metric Value
2-(2-cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole (EJMCh-6) M. tuberculosis H37Rv MIC 0.03 µg/mL

Data sourced from studies on 1H-Benzo[d]Imidazole derivatives affecting MmpL3 in Mycobacterium tuberculosis. mdpi.comnih.gov

In Vitro Anticancer and Antiproliferative Investigations

Benzimidazole derivatives are recognized for their potential as anticancer agents, largely due to their structural similarity to purine (B94841) bases, which allows them to interact with DNA and various enzymes involved in cell proliferation. nih.gov

Cell Cycle Modulation Studies

The ability of a compound to interfere with the cell cycle is a key indicator of its potential as an anticancer agent. While specific studies on the cell cycle modulation effects of this compound are not extensively reported, research on its derivatives provides significant insights.

Various benzimidazole derivatives have been shown to induce cell cycle arrest at different phases in cancer cell lines. For instance, certain novel benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been observed to arrest the cell cycle in the G1 and S phases, or the S and G2 phases, depending on the specific compound and cancer cell line tested. nih.gov In A549 lung cancer cells, one derivative caused G1/S arrest, while another induced G2/S arrest in MDA-MB-231 breast cancer cells. nih.gov Another study on a different set of bisbenzimidazole derivatives demonstrated that the most potent compounds caused a marked arrest of cancer cells in the G2/M phase. nih.goveuropeanreview.org For example, treatment with compounds 11a and 12b led to a significant increase in the percentage of cells in the G2/M phase, from 27% in untreated cells to 38.8% and 44% respectively, after 6 hours of treatment. nih.goveuropeanreview.org This effect was sustained at 12 hours, indicating that the induced DNA damage was challenging to repair. nih.goveuropeanreview.org

Furthermore, a study on a benzimidazole-acridine derivative, 8I , which acts as a Topoisomerase I inhibitor, also reported induction of G2/M phase cell cycle arrest in HL60 leukemia cancer cells. researchgate.net Similarly, a novel benzimidazole derivative, CCL299 , was found to arrest cell-cycle progression at the G1 phase in HepG2 and HEp-2 cells, potentially through the activation of the p53-p21 pathway. gutnliver.org

A series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivatives were synthesized and evaluated for their anticancer activities. researchgate.net The lead compound, 6i , was found to induce a significant cell cycle arrest at the G1 phase in HepG2 liver cancer cells. researchgate.net The percentage of cells in the G0-G1 phase increased from 52.39% in the control group to 72.13% after treatment with compound 6i . researchgate.net

These findings collectively suggest that the 5,6-dimethyl-1H-benzo[d]imidazole scaffold is a promising framework for the development of agents that can modulate the cell cycle, a critical mechanism in cancer therapy.

Table 1: Effect of Benzimidazole Derivatives on Cell Cycle Progression

Compound Cell Line Effect Reference
11a Cancer cells G2/M phase arrest nih.goveuropeanreview.org
12b Cancer cells G2/M phase arrest nih.goveuropeanreview.org
8I HL60 G2/M phase arrest researchgate.net
CCL299 HepG2, HEp-2 G1 phase arrest gutnliver.org

| 6i | HepG2 | G1 phase arrest | researchgate.net |

Apoptosis Induction Mechanisms in Cellular Models

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. The induction of apoptosis is a primary mechanism of action for many anticancer drugs. Research on derivatives of this compound has revealed their potential to trigger apoptosis in various cancer cell models.

Novel synthesized benzimidazole derivatives have been shown to induce apoptosis by targeting the anti-apoptotic protein Bcl-2. frontiersin.org Compounds C1 and D1 from this series significantly increased the percentage of apoptotic cells in glioblastoma, prostate, breast, and lung cancer cell lines, coupled with a reduction in both Bcl-2 mRNA and protein levels. frontiersin.org

In another study, benzimidazole-based 1,3,4-oxadiazole derivatives linked to 1,2,3-triazole/thioacetamide moieties were found to induce apoptosis in MDA-MB-231, SKOV3, and A549 cell lines. nih.gov For example, in A549 cells, compounds 10 and 13 led to 55.1% and 66.4% early apoptosis, respectively. nih.gov In MDA-MB-231 cells, compound 13 induced a significant increase in both early (80.24%) and late (5.4%) apoptotic cell populations. nih.gov

The benzimidazole-acridine derivative 8I , in addition to causing cell cycle arrest, also promoted cell death in K562 leukemia cells through the intrinsic apoptotic pathway. researchgate.net Furthermore, mechanistic studies of the (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivative 6i revealed its ability to induce apoptosis in HepG2 liver cancer cells. This was associated with the upregulation of the pro-apoptotic proteins caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net A series of benzimidazole-based derivatives with potential dual inhibitory effects on EGFR and BRAFV600E also demonstrated the ability to induce apoptosis by increasing the levels of caspase-3, caspase-8, and Bax, while decreasing the levels of Bcl-2. nih.gov

These studies highlight that derivatives of this compound can induce apoptosis through various mechanisms, including the modulation of the Bcl-2 family of proteins and the activation of caspases, further supporting their investigation as potential anticancer agents.

Table 2: Apoptosis Induction by Benzimidazole Derivatives

Compound Cell Line Mechanism Reference
C1 T98G, PC3, MCF-7, H69AR Bcl-2 inhibition frontiersin.org
D1 T98G, PC3, MCF-7, H69AR Bcl-2 inhibition frontiersin.org
10 A549, MDA-MB-231, SKOV3 Apoptosis induction nih.gov
13 A549, MDA-MB-231, SKOV3 Apoptosis induction nih.gov
8I K562 Intrinsic apoptotic pathway researchgate.net

| 6i | HepG2 | Upregulation of Caspase-3 and Bax, downregulation of Bcl-2 | researchgate.net |

Enzyme Inhibition and Target-Specific Activity

The biological effects of this compound and its derivatives are often mediated by their ability to inhibit specific enzymes that are crucial for the survival and proliferation of pathogens or cancer cells.

Inhibition of Essential Microbial Enzymes (e.g., MmpL3, Nicotinate (B505614) Phosphoribosyltransferase)

A significant area of research for benzimidazole derivatives is in the development of new antimicrobial agents. One promising target is the Mycobacterial membrane protein Large 3 (MmpL3), an essential transporter involved in the biosynthesis of the mycobacterial cell wall.

A derivative of the target compound, 2-(2-cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole (also referred to as EJMCh6), has been identified as a potent inhibitor of MmpL3 in Mycobacterium tuberculosis. gutnliver.org This compound demonstrated antitubercular activity in the nanomolar range and was shown to be active against intracellular M. tuberculosis. gutnliver.org The mechanism of action was confirmed by the identification of mutations in the mmpL3 gene in resistant mutants. gutnliver.org Treatment with this benzimidazole derivative led to an inhibition of trehalose (B1683222) dimycolate (TDM) synthesis and reduced levels of mycolylated arabinogalactan, consistent with the inhibition of MmpL3 activity. gutnliver.org

Another class of benzimidazole derivatives, specifically those with a 1,2-dimethylbenzimidazole (B1296689) scaffold, has been identified as modulators of nicotinate phosphoribosyltransferase (NAPRT), an enzyme involved in NAD biosynthesis. nih.gov While some derivatives acted as activators, compound 18 from this series was found to be a noncompetitive inhibitor of NAPRT with respect to nicotinic acid (Ki = 338 µM) and a mixed inhibitor with respect to phosphoribosyl pyrophosphate (Ki = 134 µM). nih.gov

Table 3: Inhibition of Microbial Enzymes by Benzimidazole Derivatives

Compound/Derivative Class Target Enzyme Organism Key Findings Reference
2-(2-cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole MmpL3 Mycobacterium tuberculosis Nanomolar inhibitory activity, inhibition of TDM synthesis. gutnliver.org

Inhibition of Human Enzymes (e.g., Topoisomerase I, COX-2)

In the context of cancer therapy, human enzymes that are critical for cell division and proliferation are important targets. Benzimidazole derivatives have shown inhibitory activity against several such enzymes.

A series of novel 1H-benzo[d]imidazole derivatives (BBZs) were designed and synthesized as potential anticancer agents targeting human Topoisomerase I (Hu Topo I). nih.gov Compounds 11a , 12a , and 12b from this series showed strong binding affinity to DNA and inhibited the relaxation of DNA by Hu Topo I. nih.gov Specifically, compound 12b exhibited an IC50 of 16 μM for the inhibition of Hu Topo I. nih.gov The study suggested that longer propyl and butyl carbon chains at the piperazine (B1678402) end of these molecules were responsible for increased binding affinity and efficacy. nih.gov

The cyclooxygenase (COX) enzymes, particularly COX-2, are well-known targets for anti-inflammatory drugs and are also implicated in cancer. While specific data for this compound is not available, various other benzimidazole derivatives have been evaluated as COX-2 inhibitors. For example, a series of pyrazole-thiourea-benzimidazole based hybrid molecules were found to be selective COX-II inhibitors, with compounds PYZ10 and PYZ11 exhibiting IC50 values of 0.0283 nM and 0.2272 nM, respectively. darmzentrum-bern.ch Other studies have also reported on imidazole (B134444) and benzimidazole derivatives with significant and selective COX-2 inhibitory activity. mdpi.com

Table 4: Inhibition of Human Enzymes by Benzimidazole Derivatives

Compound/Derivative Class Target Enzyme Key Findings Reference
1H-benzo[d]imidazole derivatives (11a, 12a, 12b ) Human Topoisomerase I (Hu Topo I) Inhibition of DNA relaxation, IC50 of 16 μM for 12b . nih.gov

Kinase Inhibition Profiling (e.g., EGFR, HER2, CDK2, AURKC, mTOR, CHK2)

Protein kinases are a large family of enzymes that play a central role in signal transduction pathways regulating cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.

A series of novel (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids were synthesized and evaluated for their kinase inhibitory activity. nih.gov Compounds 6h and 6i from this series emerged as potent inhibitors of several key kinases. nih.gov Specifically, they demonstrated significant inhibitory activity against EGFR, HER2, and CDK2. nih.gov Furthermore, compound 6h was a potent inhibitor of AURKC, while compound 6i showed strong inhibitory effects against the mTOR enzyme, with IC50 values comparable to well-established kinase inhibitors. nih.gov

Another study focused on benzimidazole-based 1,3,4-oxadiazole derivatives as EGFR inhibitors. mdpi.com Compounds 10 and 13 from this series exhibited significant inhibition of EGFR kinase with IC50 values of 0.33 and 0.38 μM, respectively, which were comparable to the standard drug erlotinib (B232) (IC50 0.39 μM). mdpi.com

These findings indicate that the benzimidazole scaffold can be effectively modified to create potent inhibitors of multiple kinases, highlighting its versatility in targeting various signaling pathways implicated in cancer.

Table 5: Kinase Inhibition by Benzimidazole Derivatives

Compound Target Kinase(s) IC50 Reference
6h EGFR, HER2, CDK2, AURKC Not specified nih.gov
6i EGFR, HER2, CDK2, mTOR Not specified nih.gov
10 EGFR 0.33 μM mdpi.com

| 13 | EGFR | 0.38 μM | mdpi.com |

H+/K+ - ATPase Inhibition Research

The H+/K+ - ATPase, or proton pump, is the enzyme responsible for gastric acid secretion in the stomach. Substituted benzimidazoles are the chemical basis for a major class of drugs known as proton pump inhibitors (PPIs), which are widely used to treat acid-related disorders.

Antioxidant Activity Assays

The antioxidant potential of benzimidazole derivatives is a field of active investigation, with studies employing various assays to determine their radical scavenging capabilities. Research into derivatives of the 5,6-dimethyl-1H-benzo[d]imidazole nucleus has identified notable antioxidant activity.

In one study, arylated benzimidazoles were synthesized and evaluated for their radical scavenging potential using 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays. researchgate.net Specifically, derivatives featuring a 5,6-dimethyl-1H-benzo[d]imidazole core connected to a furan (B31954) ring at the 2-position showed significant activity. acs.org For instance, 2-(Furan-2′-yl)-5,6-dimethyl-1H-benzo[d]imidazole and its 5'-methylfuran counterpart demonstrated potent radical scavenging abilities, with IC50 values in the low micromolar range. acs.org The data indicated that these compounds were effective scavengers of both ABTS and DPPH radicals, with activities comparable to the standard antioxidant, ascorbic acid. researchgate.net

Another investigation into quercetin-benzimidazole hybrids also reported on the antioxidant capacity of a 5,6-dimethyl-1H-benzo[d]imidazole derivative. mdpi.com The synthesized hybrid molecule showed free radical scavenging potential in both DPPH and ABTS assays. mdpi.com Broader studies on the benzimidazole class confirm their capacity to inhibit lipid peroxidation, a key process in oxidative damage to cell membranes. nih.govdergipark.org.tr

Table 1: In Vitro Antioxidant Activity of 5,6-Dimethyl-1H-benzo[d]imidazole Derivatives
Compound NameAssay TypeIC50 Value (µM)Reference CompoundReference IC50 (µM)
2-(Furan-2′-yl)-5,6-dimethyl-1H-benzo[d]imidazoleDPPH Radical Scavenging1.50 ± 0.09Ascorbic Acid0.73 ± 0.05
ABTS Radical Scavenging1.52 ± 0.100.72 ± 0.21
5,6-Dimethyl-2-(5′-methylfuran-2′-yl)-1H-benzo[d]imidazoleDPPH Radical Scavenging1.54 ± 0.07Ascorbic Acid0.73 ± 0.05
ABTS Radical Scavenging1.55 ± 0.200.72 ± 0.21
Diethyl 2-(2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4-oxo-4H-chromen-8-yl)-5,6-dimethyl-1H-benzo[d]imidazole-1,3(2H)-dicarboxylateDPPH Radical Scavenging7.26 ± 0.3Quercetin4.60 ± 0.3
ABTS Radical Scavenging62.4 ± 3.5Quercetin48.0 ± 4.4

Anti-inflammatory Efficacy (In Vitro and Preclinical In Vivo Models)

The anti-inflammatory properties of benzimidazole derivatives have been demonstrated in both cellular models and preclinical animal studies. These compounds are investigated for their ability to modulate key pathways in the inflammatory response. nih.gov

In vitro studies have focused on the ability of benzimidazole derivatives to suppress the production of inflammatory mediators in immune cells. For example, series of benzimidazole and related imidazopyridine derivatives have been screened for their capacity to inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophages stimulated with lipopolysaccharide (LPS). nih.gov While some studies have concluded that imidazopyridines may show stronger activity, the evaluation of benzimidazoles is a common strategy in the search for new anti-inflammatory agents. nih.gov Research has also explored the potential of these compounds to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the inflammatory cascade. journalajrb.com

Preclinical animal models are crucial for assessing the therapeutic potential of anti-inflammatory compounds. The carrageenan-induced paw edema model in rats is a standard assay for evaluating acute inflammation. In a study investigating newly synthesized 2-methylaminobenzimidazole derivatives, one compound demonstrated potent anti-inflammatory effects. nih.gov It achieved 100% inhibition of paw edema at a dose of 100 mg/kg, an efficacy comparable to the standard non-steroidal anti-inflammatory drug (NSAID) Nimesulide. nih.gov The promising results from such in vivo models underscore the potential of the benzimidazole scaffold in developing new anti-inflammatory therapies. nih.govnih.gov

Table 2: Preclinical In Vivo Anti-inflammatory Activity of a Benzimidazole Derivative
Compound NameAnimal ModelAssayResultReference CompoundReference Result
2-Methylaminobenzimidazole Derivative (Compound 2)RatsCarrageenan-Induced Paw Edema100% inhibition at 100 mg/kgNimesulide100% inhibition at 50 mg/kg

Investigation as an Endogenous Metabolite

There is no scientific evidence to suggest that the specific compound this compound is an endogenous metabolite. However, its core structure, 5,6-Dimethyl-1H-benzo[d]imidazole (DMB), is a well-documented natural and endogenous compound of significant biological importance. wikipedia.orgmedchemexpress.com

DMB is a key structural component of Vitamin B12 (cobalamin). wikipedia.orgacs.org In the biologically active form of the vitamin, DMB acts as the lower axial ligand coordinated to the central cobalt atom. wikipedia.org The biosynthesis of DMB occurs in certain microorganisms from flavin mononucleotide (FMN). wikipedia.orgnih.gov Because of its role in Vitamin B12, DMB is considered an endogenous metabolite in organisms that produce or utilize this essential vitamin. medchemexpress.com The structural similarity of benzimidazoles to purines allows them to interact with various biological systems, a property that stems from naturally occurring examples like DMB. nih.gov

Structure Activity Relationship Sar Studies for 5,6 Dimethyl 2 Propyl 1h Benzo D Imidazole Derivatives

Impact of Substituent Nature and Position on Biological Activity

The biological profile of 5,6-Dimethyl-2-propyl-1H-benzo[d]imidazole derivatives is intricately linked to the nature and placement of various substituents on the benzimidazole (B57391) core and its appended groups.

The methyl groups at the 5- and 6-positions of the benzimidazole ring and the propyl group at the 2-position are fundamental to the molecule's interaction with biological targets. The 5,6-dimethyl substitution pattern is a known feature in biologically active molecules, including being a component of vitamin B12. researchgate.net

Research on related 2,5,6-trisubstituted benzimidazoles has highlighted the significance of the substituent at the 2-position. Studies have indicated a preference for functional groups with an sp3 carbon at this position over those with an sp2 carbon. mdpi.com In one study, compounds with a pent-3-yl group at the 2-position, a close mimic of a cyclohexyl group, demonstrated significant inhibitory activity, suggesting that the size and nature of the alkyl group are crucial. mdpi.com Conversely, derivatives with an N,N-methyl(phenyl)aminomethyl group at the same position were found to be significantly less active. mdpi.com This underscores the importance of the propyl group in this compound for its biological activity.

The following table summarizes the impact of C-2 position substituents on the anti-tubercular activity of some 2,5,6-trisubstituted benzimidazoles.

Compound ID C-2 Substituent C-5 Substituent C-6 Substituent MIC (μg/mL) against Mtb H37Rv
11a N,N-dipropylaminomethyln-butoxycarbonylaminodimethylamino0.16
11b Morpholin-4-ylmethyln-butoxycarbonylaminodimethylamino>50
11c Piperidin-1-ylmethyln-butoxycarbonylaminodimethylamino0.09
11d Pyrrolidin-1-ylmethyln-butoxycarbonylaminodimethylamino>50
5c-7 pent-3-yl4-fluorobenzamidodimethylamino0.004

Data sourced from a study on 2,5,6-trisubstituted benzimidazoles as antitubercular agents. mdpi.com

The introduction of halogens and other groups with varying electronic properties onto the benzimidazole ring system can profoundly alter the biological activity of the parent compound. Halogenation at the C-5 position of the benzimidazole core has been reported to enhance anticancer activity in some derivatives. nih.gov For instance, brominated benzimidazole derivatives have shown significantly higher antiviral activity compared to their chlorinated counterparts. rsc.org

Conversely, the presence of electron-withdrawing groups at the C-4 and C-5 positions has been associated with a decrease in activity. nih.gov In a series of 2-arylbenzimidazoles, the substitution pattern on the C-2 phenyl ring also played a critical role. The synthesis of 2-arylbenzimidazoles with bromo or iodo substituents at the para or meta positions of the phenyl ring has been explored, with these halogenated compounds serving as versatile building blocks for more complex molecules. mdpi.com

The electronic nature of substituents on the benzene (B151609) ring of the benzimidazole nucleus can direct the orientation of further substitutions, which in turn can impact biological activity. Electron-donating groups generally activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. mdpi.comnih.gov

Replacing the propyl group at the C-2 position with various aromatic and heterocyclic rings is a common strategy to explore new chemical space and modulate biological activity. Studies on 2-arylbenzimidazoles have shown that substitutions on the phenyl ring can significantly increase anticancer activity. nih.gov For example, the introduction of a phenyl ring at the C-2 position of a benzimidazole derivative led to a highly active compound in a PPARγ activation assay. nih.gov

Furthermore, the incorporation of other heterocyclic rings, such as 1,2,3-triazole, has been shown to result in potent antiproliferative activity against cancer cell lines. nih.gov The 1,2,3-triazole ring can act as a bioisostere for other functional groups and engage in hydrogen bonding and dipole interactions with biological targets. nih.gov The synthesis of 2,5-disubstituted furan (B31954) derivatives bearing a benzimidazole nucleus has also been reported, with some of these compounds showing promising antitumor activity. longdom.org

The following table illustrates the effect of different C-2 aryl substitutions on the cytotoxic activity of some benzimidazole derivatives against the A549 lung cancer cell line.

Compound ID C-2 Substituent C-5 Substituent IC50 (μM) against A549 cells
Derivative I PhenylCarbonylEnhanced Activity
Derivative II PhenylCarbonylEnhanced Activity
Derivative III Aryl-Significant Activity
Derivative VI 1,2,3-Triazole linked-Potent Activity

Data generalized from a study on 2-arylbenzimidazole derivatives. nih.gov

Importance of Alkyl Chain Length and Branching

The length and branching of the alkyl chain at the C-2 position of the benzimidazole ring are critical determinants of biological activity. In a study of novel 1H-benzo[d]imidazole derivatives, longer propyl and butyl carbon chains at a piperazine (B1678402) end of the molecule were found to be responsible for increased binding affinity and efficacy. nih.govacs.org This suggests that the n-propyl group in this compound is likely an important contributor to its biological interactions.

In another study focusing on 2,5,6-trisubstituted benzimidazoles, compounds with an isopropyl substituent at the 2-position were found to be less active than those with a pent-3-yl substituent, highlighting the importance of the carbon chain length for activity. mdpi.com The structure of (E)-1,2-Bis(1-propyl-5,6-dimethyl-1H-benzimidazol-2-yl)ethene has been characterized, where the terminal ethyl fragments of the n-propyl groups protrude from the benzimidazole planes. nih.gov

Pharmacophore Identification and Optimization

Pharmacophore modeling is a crucial tool in drug discovery to identify the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov For the benzimidazole class of compounds, pharmacophore models have been developed to guide the design of new derivatives with enhanced potency.

A pharmacophore model developed for E. coli DNA Gyrase B inhibitors based on 2,5(6)-substituted benzimidazole derivatives identified key hydrogen bond donor and acceptor groups as crucial for efficient interaction with the target. nih.govnih.govnih.gov The model proposed that hydrogen bond donor groups at the 2-position and hydrogen bond acceptor groups at the 5(6)-position would favor interactions with specific amino acid residues in the enzyme's active site. nih.gov This highlights the potential of the N-H group in the imidazole (B134444) ring and the substituents at the 5 and 6 positions of this compound to act as key pharmacophoric features.

Another pharmacophore modeling study on benzimidazole derivatives as farnesoid X receptor (FXR) agonists identified a five-point pharmacophore (HHHRR) consisting of three hydrophobic features and two aromatic rings as the best model. nih.gov

Hydrogen Bonding Network Analysis and Biological Response

Hydrogen bonding plays a critical role in the interaction of benzimidazole derivatives with their biological targets and in their solid-state structures. nih.gov The imidazole moiety of the benzimidazole ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (N) site, enabling it to form specific interactions with biological macromolecules.

In the crystal structure of a phenol-substituted 5,6-dimethyl-1H-benzimidazole derivative, O—H⋯N hydrogen bonding between benzimidazole molecules resulted in the formation of chains. nih.gov The study also identified C—H⋯π interactions in the extended structure. nih.gov A detailed analysis of another benzimidazole derivative revealed the presence of a 1D infinite chain hydrogen bond motif involving O–H⋯N, N–H⋯O, O–H⋯O, and C–H⋯O interactions. mdpi.com The interaction energy calculations showed that the O–H⋯N bond had the highest energy. mdpi.com

Mechanistic Investigations of Biological Actions of 5,6 Dimethyl 2 Propyl 1h Benzo D Imidazole and Its Derivatives

Modulation of DNA-Mediated Processes

Scientific literature extensively documents the interaction of certain benzimidazole-containing compounds, particularly bis-benzimidazoles like Hoechst 33258, with DNA. nih.govnih.gov These interactions are often characterized by binding to the minor groove of DNA, which can lead to interference with DNA replication and topoisomerase activity. nih.govnih.gov However, specific mechanistic studies on the direct interaction of 5,6-Dimethyl-2-propyl-1H-benzo[d]imidazole with DNA are not extensively available in the current body of scientific literature.

DNA Minor Groove Binding Ligand Interactions

There is no specific research data available that details the interaction of this compound as a DNA minor groove binding ligand. Studies on other benzimidazole (B57391) derivatives, such as bis-benzimidazoles, have shown that features like the planarity of the ring system and the nature of substituents can influence DNA binding affinity and sequence specificity. nih.govnih.gov These molecules typically form non-covalent interactions within the minor groove of DNA. nih.gov

Interference with DNA Replication and Cell Division

While some benzimidazole derivatives have been reported to interfere with cell division, leading to cell cycle arrest, specific studies on this compound's effect on DNA replication and cell division are lacking. nih.gov For instance, certain novel 1H-benzo[d]imidazole derivatives have been shown to cause G2/M phase cell cycle arrest in cancer cells. nih.gov Another study on different benzimidazole derivatives noted cell cycle arrest at the G1 phase. nih.gov

Topoisomerase Inhibition Mechanisms

Topoisomerases are crucial enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. targetmol.com Some benzimidazole derivatives have been identified as inhibitors of human topoisomerase I. nih.govtargetmol.com The mechanism of inhibition for these compounds often involves stabilizing the covalent complex between topoisomerase I and DNA, which leads to DNA strand breaks and cell death. nih.gov However, there is a lack of specific studies investigating the topoisomerase inhibition mechanisms of this compound.

Specific Target Identification and Validation (e.g., MmpL3 in M. tuberculosis)

A significant area of research for benzimidazole derivatives has been in the development of new anti-tubercular agents. A key target identified for a close derivative of the subject compound is the Mycobacterium tuberculosis protein MmpL3 (Mycobacterial membrane protein Large 3).

Research has focused on derivatives such as 2-(2-cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole (EJMCh6). nih.gov Studies have demonstrated that these 1H-benzo[d]imidazole derivatives exhibit potent activity against M. tuberculosis. nih.govnih.gov The mechanism of action has been elucidated through the generation of resistant mutants and whole-genome sequencing, which identified mutations in the mmpL3 gene. nih.govnih.gov

MmpL3 is an essential transporter protein in M. tuberculosis responsible for the export of trehalose (B1683222) monomycolate (TMM), a precursor for mycolic acids, to the cell wall. nih.gov Inhibition of MmpL3 disrupts the synthesis of trehalose dimycolate (TDM) and the mycolylation of arabinogalactan, which are critical components of the mycobacterial cell wall. nih.govnih.gov Metabolic labeling experiments have confirmed that treatment with these benzimidazole derivatives leads to a reduction in TDM synthesis and decreased levels of mycolylated arabinogalactan, consistent with the inhibition of MmpL3 activity. nih.govnih.gov

Table 1: Research Findings on the Interaction of a 5,6-Dimethyl-1H-benzo[d]imidazole Derivative with MmpL3

DerivativeTargetOrganismMechanism of ActionExperimental EvidenceReference
2-(2-cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole (EJMCh6)MmpL3Mycobacterium tuberculosisInhibition of trehalose monomycolate (TMM) transport, leading to reduced synthesis of trehalose dimycolate (TDM) and mycolylated arabinogalactan.Generation of resistant mutants with mutations in the mmpL3 gene; Metabolic labeling showing decreased TDM synthesis. nih.gov

Interaction with Cellular Signaling Pathways

The modulation of cellular signaling pathways, particularly kinase pathways, is a common mechanism of action for many biologically active compounds.

Kinase Pathway Modulation

While the broader class of benzimidazole derivatives has been explored for kinase inhibitory activity, there is no specific information available in the scientific literature regarding the modulation of kinase pathways by this compound. nih.gov Studies on other benzimidazole-based compounds have reported inhibitory activity against various kinases, including tyrosine kinases, by interacting with the kinase active site. nih.gov These interactions are often influenced by the specific substitution patterns on the benzimidazole core. nih.gov

Microtubule Dynamics Alteration

Extensive searches of scientific literature and chemical databases did not yield specific research findings on the direct effects of This compound on microtubule dynamics. Consequently, there is no available data to populate a table regarding its specific impact on tubulin polymerization or microtubule stability.

However, the broader class of benzimidazole derivatives has been a significant area of investigation for their interactions with microtubules, revealing a diversity of actions that either destabilize or, less commonly, stabilize these crucial cytoskeletal structures. These compounds often exert their biological effects, particularly their anticancer activities, by interfering with the normal function of microtubules. researchgate.net

Microtubules are dynamic polymers of α- and β-tubulin heterodimers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. mdpi.com Agents that disrupt microtubule dynamics can arrest cells in mitosis, leading to apoptosis, making them effective anticancer agents. nih.gov

General Actions of Benzimidazole Derivatives on Microtubules:

A number of benzimidazole derivatives are well-established as microtubule-destabilizing agents . nih.gov They function by inhibiting tubulin polymerization, which is critical for the formation of the mitotic spindle during cell division. mdpi.comnih.gov This mechanism is shared by several clinically used anthelmintic drugs like albendazole (B1665689) and mebendazole, which also exhibit anticancer properties. nih.goviiarjournals.org Nocodazole is another classic example of a benzimidazole derivative used in research to depolymerize microtubules. mdpi.comnih.gov The activity of these compounds is often linked to their ability to bind to the colchicine-binding site on β-tubulin, preventing the incorporation of tubulin dimers into growing microtubules. documentsdelivered.comnih.gov

For instance, studies on certain 2-Aryl-1H-benzo[d]imidazole derivatives have demonstrated their ability to inhibit tubulin polymerization in vitro, disrupt the intracellular microtubule network, and cause cell cycle arrest in the G2/M phase. nih.gov One such derivative, O-7, was shown to have an IC50 value of 0.236 ± 0.096 μM against A549 cell lines and was identified as a microtubule destabilizer. nih.gov

Conversely, recent research has uncovered that not all benzimidazole derivatives act as microtubule destabilizers. nih.gov In a notable exception, the benzimidazole derivatives NI-11 and NI-18 were identified as microtubule-stabilizing agents . nih.govwikipedia.org Unlike the majority of their chemical class, these compounds were found to enhance tubulin polymerization and stabilize the microtubule network, a mechanism of action similar to that of paclitaxel. nih.gov This finding highlights the chemical versatility of the benzimidazole scaffold and its potential for generating compounds with diverse biological activities.

The table below summarizes the activity of some representative benzimidazole derivatives on microtubule dynamics, as reported in the scientific literature. It is important to reiterate that these findings are for related compounds and not for this compound itself.

Compound Name/ClassCell Line(s)IC50 Value(s)Effect on Microtubule Dynamics
NI-11 A549, MCF-7, MRC-52.90 µM, 7.17 µM, 16.9 µMStabilizing nih.gov
NI-18 A549, MCF-7, MRC-52.33 µM, 6.10 µM, 12.1 µMStabilizing nih.gov
O-7 A5490.236 ± 0.096 μMDestabilizing nih.gov
O-10 A5490.622 ± 0.13 μMDifferent mode of action, not specified as microtubule destabilization nih.gov
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) MCF-7, MDA-MB-231, L-cells0.73 µM, 20.4 µM, 59.6 µMDestabilizing (potential MTA) nih.gov
Fenbendazole Various cancer cell linesNot specifiedDestabilizing iiarjournals.org
Nocodazole General research toolNot specifiedDestabilizing mdpi.comnih.gov

Future Research Directions and Translational Perspectives Preclinical Focus

Rational Design of Next-Generation Benzimidazole (B57391) Analogs

The design of next-generation analogs of 5,6-Dimethyl-2-propyl-1H-benzo[d]imidazole will be heavily reliant on a deep understanding of its structure-activity relationships (SAR). nih.gov The core benzimidazole structure serves as a versatile template for chemical modification. nih.gov Key to this endeavor is the strategic manipulation of substituents at various positions of the benzimidazole ring and the 2-propyl group to enhance potency, selectivity, and pharmacokinetic properties.

Key Strategies for Analog Design:

Modification of the Benzimidazole Core: The 5,6-dimethyl substitution on the benzene (B151609) ring is a critical feature. Future design strategies could explore the impact of replacing these methyl groups with other functionalities, such as electron-withdrawing or electron-donating groups, to modulate the electronic properties of the ring system and its interaction with biological targets.

Alteration of the 2-Propyl Group: The propyl group at the C-2 position contributes to the lipophilicity of the molecule. Systematic variations of this alkyl chain, including increasing or decreasing its length, introducing branching, or incorporating cyclic moieties, could significantly influence binding affinity and metabolic stability. acs.org For instance, studies on other benzimidazole derivatives have shown that longer alkyl chains can lead to increased binding affinity. acs.org

N-1 Substitution: The nitrogen atom at the N-1 position of the imidazole (B134444) ring presents a prime site for derivatization. Introducing various substituents at this position can alter the molecule's polarity, solubility, and ability to form hydrogen bonds, thereby impacting its pharmacokinetic profile and target engagement.

Hybrid Molecule Synthesis: A promising approach involves the creation of hybrid molecules by linking the this compound scaffold with other pharmacologically active moieties. For example, hybridization with chalcone (B49325) has been explored for other benzimidazole derivatives to develop novel topoisomerase II inhibitors. nih.gov

Computational and Synthetic Approaches:

Modern drug design heavily relies on computational methods. Molecular docking studies can be employed to predict the binding modes of newly designed analogs within the active sites of target proteins, such as kinases or topoisomerases. nih.gov This allows for the prioritization of compounds for synthesis with the highest predicted affinity and selectivity. nih.gov

The synthesis of these next-generation analogs will likely continue to utilize established methods for benzimidazole ring formation, such as the condensation of o-phenylenediamines with carboxylic acids or aldehydes. nih.govnih.gov Microwave-assisted synthesis offers a rapid and efficient alternative to traditional heating methods for preparing benzimidazole derivatives. acs.org

Table 1: Strategies for Rational Analog Design

Modification Site Potential Changes Anticipated Outcome Relevant Findings from Benzimidazole Research
Benzimidazole Core (5,6-positions) Replacement of dimethyl groups with halogens, methoxy, or nitro groups. Modulate electronic properties, improve target interactions. Substituent effects on the benzimidazole ring are crucial for biological activity.
C-2 Position Varying alkyl chain length, introducing unsaturation or cyclic groups. Enhance lipophilicity, improve binding affinity and metabolic stability. Longer propyl and butyl chains at the piperazine (B1678402) end of some benzimidazoles increased binding affinity. acs.org
N-1 Position Introduction of alkyl, aryl, or heterocyclic moieties. Alter polarity, solubility, and pharmacokinetic properties. N-alkylation is a common strategy to modify the properties of benzimidazole derivatives.
Hybridization Linking to other pharmacophores (e.g., chalcones, triazoles). Create dual-acting agents or improve targeting. Benzimidazole-chalcone hybrids have shown promise as topoisomerase II inhibitors. nih.gov

Exploration of Novel Therapeutic Applications beyond Established Profiles

While benzimidazole derivatives are well-known for their anticancer and antimicrobial activities, the unique structure of this compound may lend itself to a broader range of therapeutic applications. nih.gov Preclinical research should aim to uncover these novel activities by screening the compound and its next-generation analogs against a diverse array of biological targets and disease models.

Potential New Therapeutic Areas:

Antiviral Activity: Certain benzimidazole derivatives have demonstrated significant activity against a variety of viruses. Future studies could investigate the potential of this compound and its analogs as inhibitors of viral replication for pathogens such as enteroviruses or herpes simplex virus.

Anti-inflammatory Effects: The anti-inflammatory properties of some benzimidazoles have been reported. Investigating the mechanism of action, which could involve the inhibition of key inflammatory mediators or signaling pathways, would be a valuable area of research.

Neurodegenerative Diseases: Inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase 10 (17β-HSD10), which has been implicated in Alzheimer's disease, have been developed from 2-phenyl-1H-benzo[d]imidazole derivatives. rsc.org This suggests that appropriately designed benzimidazoles could be explored as potential therapeutic agents for neurodegenerative conditions.

Targeting Protein Kinases: Many benzimidazole derivatives are known to be potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. tandfonline.com Screening this compound and its analogs against a panel of kinases could identify novel inhibitors for specific therapeutic targets. tandfonline.com

Parasitic Diseases: Benzimidazoles have a long history of use as antiparasitic agents. Exploring the efficacy of this specific compound and its derivatives against a range of parasites could lead to the development of new treatments for diseases like leishmaniasis or trypanosomiasis.

The exploration of these novel applications will require a combination of high-throughput screening, cell-based assays, and mechanism-of-action studies to identify promising lead compounds for further development.

Advanced Preclinical Models for Efficacy Validation

To bridge the gap between promising in vitro data and potential clinical success, it is imperative to validate the efficacy of novel benzimidazole analogs in advanced preclinical models that more accurately recapitulate human disease. Moving beyond traditional two-dimensional (2D) cell cultures and standard animal models is crucial for obtaining more predictive data.

Advanced Modeling Approaches:

Three-Dimensional (3D) Cell Cultures:

Spheroids: These are self-assembled, spherical aggregates of cells that mimic the microenvironment of small tumors, including gradients of oxygen and nutrients. Testing benzimidazole analogs on cancer cell spheroids can provide insights into drug penetration and efficacy in a more physiologically relevant context.

Organoids: Patient-derived organoids, which are 3D cultures grown from a patient's own tissue, can preserve the genetic and phenotypic characteristics of the original tumor. These models are invaluable for testing the efficacy of anticancer benzimidazoles on a personalized level.

Patient-Derived Xenografts (PDX): PDX models involve implanting tumor tissue from a patient directly into an immunodeficient mouse. These models are considered to be highly predictive of clinical outcomes and are an excellent platform for evaluating the in vivo efficacy of lead compounds.

Genetically Engineered Mouse Models (GEMMs): GEMMs are mice that have been genetically modified to develop specific diseases, such as certain types of cancer, that more closely mimic the human condition than traditional xenograft models. These models are particularly useful for studying the interaction of a drug with the host immune system.

In Vivo Imaging: Utilizing advanced in vivo imaging techniques, such as bioluminescence or fluorescence imaging, can allow for the non-invasive, real-time monitoring of tumor growth and response to treatment with benzimidazole analogs in animal models.

The data generated from these advanced preclinical models will be critical for making informed decisions about which compounds should progress towards clinical development.

Development of Analytical Methods for Biological Matrices (Excluding Clinical Samples)

Robust and sensitive analytical methods are essential for characterizing the pharmacokinetic and pharmacodynamic properties of this compound and its analogs in preclinical studies. These methods are necessary to quantify the compound in various biological matrices, providing crucial data on absorption, distribution, metabolism, and excretion (ADME).

Key Analytical Techniques for Preclinical Research:

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the separation, identification, and quantification of drug compounds. whiterose.ac.uk Chiral HPLC can be specifically employed to separate and quantify enantiomers of a compound, which is critical as different enantiomers can have distinct pharmacological activities and pharmacokinetic profiles. whiterose.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. It is the gold standard for quantifying low concentrations of drugs and their metabolites in complex biological matrices such as plasma, tissue homogenates, and cell lysates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structural elucidation, NMR can also be used for quantitative analysis (qNMR) in certain applications. nih.gov It is also invaluable for identifying metabolites of the parent compound.

In Vitro Metabolic Stability Assays: These assays, typically using liver microsomes or hepatocytes, are crucial for predicting the metabolic fate of a new compound. Analytical methods like LC-MS are used to measure the rate of disappearance of the parent compound over time.

The development and validation of these analytical methods according to established guidelines will ensure the generation of high-quality data to support the preclinical development of next-generation benzimidazole therapeutics.

Q & A

Q. How are in-silico tools like molecular docking applied to predict biological activity?

  • Methodology : AutoDock Vina or Schrödinger Suite is used to dock the compound into target proteins (e.g., EGFR kinase domain). Parameters include grid box size (20 ų), Lamarckian genetic algorithm, and binding affinity scoring (e.g., −8.2 kcal/mol). ADMET predictions via SwissADME assess pharmacokinetics (e.g., LogP = 3.2, BBB permeability) .

Advanced Research Questions

Q. How do computational methods like DFT resolve contradictions between theoretical and experimental electronic properties?

  • Methodology : B3LYP/6-31G* calculations optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV). Discrepancies in dipole moments (e.g., calculated 2.8 D vs. experimental 3.1 D) are addressed by incorporating exact exchange terms (e.g., hybrid functionals) or solvent effects in Gaussian simulations .

Q. What strategies improve synthetic yield when substituent steric effects hinder cyclization?

  • Methodology :
  • Catalyst Optimization : Nano-SiO₂ increases surface area for acid-catalyzed reactions, reducing steric hindrance .
  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hrs to 2 hrs for imidazole ring formation .
  • Protecting Groups : Temporarily block reactive sites (e.g., using Boc groups) to direct regioselectivity .

Q. How do structural modifications (e.g., methyl/propyl groups) influence antimicrobial activity?

  • Methodology :
  • Structure-Activity Relationship (SAR) : Methyl groups at C5/C6 enhance lipophilicity (LogP +0.3), improving membrane penetration. Propyl chains at C2 increase steric bulk, reducing binding to S. aureus targets .
  • In-Vitro Assays : MIC values (e.g., 8 µg/mL against S. typhi) correlate with XRD-derived dihedral angles (planar systems improve intercalation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.